1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one
Description
1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a nitrogen-containing spirocyclic compound characterized by a central spiro[4.5]decane scaffold with a lactam (2-one) moiety. Key structural features include:
- 4-Pyridin-4-yl substitution: Introduces aromaticity and hydrogen-bonding capacity, favoring interactions with biological targets such as kinases or receptors.
This compound belongs to a broader class of diazaspirodecanones, which are explored for pharmaceutical applications due to their conformational rigidity and tunable pharmacokinetics.
Properties
IUPAC Name |
1-methyl-4-pyridin-4-yl-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-13(18)10-12(11-2-6-15-7-3-11)14(17)4-8-16-9-5-14/h2-3,6-7,12,16H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVTULABPFFELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCNCC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the pyridine ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the spirocyclic core.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one exhibits promising anticancer properties. It has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells.
Case Study : A study demonstrated that derivatives of this compound showed significant inhibitory effects on CDK8, a kinase involved in transcriptional regulation and cancer progression. The compound was effective in reducing cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress is of particular interest.
Case Study : In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by toxic agents, indicating its potential for developing treatments for neurodegenerative disorders .
Drug Design
The unique spirocyclic structure allows for the modification and synthesis of various analogs with enhanced pharmacological properties. Researchers are exploring structure-activity relationships (SAR) to optimize the efficacy and selectivity of these compounds.
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| Variant A | High CDK inhibition | Potential lead compound |
| Variant B | Moderate neuroprotection | Requires further optimization |
Synthesis Pathways
The synthesis of this compound involves several chemical reactions, including cyclization and functional group modifications. Efficient synthetic routes are being developed to facilitate large-scale production for clinical trials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The spiro structure allows for unique binding interactions, which can enhance its efficacy and selectivity.
Comparison with Similar Compounds
Substituent-Driven Stability and Reactivity
- 1,4-Diazaspiro[4.5]decan-2-one (unsubstituted): Synthesized via condensation of cyclohexanone with aminoacetonitrile using sodium methoxide . Demonstrated higher stability compared to dimethylimidazolidin-4-one (17), attributed to the spirocyclic framework . Lacks the methyl and pyridinyl groups, reducing steric bulk and aromatic interactions.
1,8-Diazaspiro[4.5]decan-2-one (unsubstituted) :
Key Data Table: Structural and Functional Comparison
Research Findings and Trends
Substituent Impact :
Synthetic Methods :
- Emerging Applications: Spirocycles with dioxido-benzoisothiazole moieties (e.g., Compound 90) show promise in CNS-targeted therapies .
Biological Activity
1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in critical cellular processes. This article explores the biological activity of this compound based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds characterized by a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 256.31 g/mol.
This compound exhibits its biological activity primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Inhibition of RIPK1 can prevent necroptosis, thereby offering therapeutic potential in conditions such as neurodegenerative diseases and inflammatory disorders .
Inhibition of Kinases
Recent studies have highlighted the compound's potency as a kinase inhibitor. Notably, it has been shown to inhibit TYK2 and JAK1 kinases with IC50 values as low as 6 nM and 37 nM, respectively . This selectivity is important for minimizing off-target effects and enhancing therapeutic efficacy.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in preclinical models. For instance, it was found to regulate the expression of genes associated with Th1, Th2, and Th17 cell differentiation, which are crucial in immune response modulation . Additionally, its efficacy was compared to established treatments like tofacitinib in models of acute ulcerative colitis, where it exhibited superior metabolic stability and anti-inflammatory properties .
Anticancer Potential
The spirocyclic structure of this compound has also been linked to anticancer activity. Compounds with similar structures have shown improved cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism appears to involve the modulation of signaling pathways related to cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of diazaspiro compounds. Modifications at specific positions on the pyridine and spirodecane rings can significantly alter the potency and selectivity towards different kinases. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Methyl group at position 1 | Enhances binding affinity to RIPK1 |
| Variations in pyridine substituents | Alters selectivity towards TYK2/JAK1 |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- RIPK1 Inhibition : A study demonstrated that derivatives of diazaspiro compounds effectively reduced necroptotic cell death in U937 cells, suggesting their utility in treating inflammatory diseases .
- Cancer Treatment : Research indicated that spirocyclic compounds similar to this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
